5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one
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Overview
Description
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrazol ring, a thiazol ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route includes the condensation of aryl methyl ketones with phenylhydrazines to form 1-(1-Arylethylidene)-2-phenylhydrazines, which are then further reacted to introduce the thiazol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of anti-inflammatory activity, the compound may inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandins that mediate inflammation.
Comparison with Similar Compounds
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-1,3-dimethyl-pyrimidin-2,4,6-trione
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness: Compared to similar compounds, 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one stands out due to its specific structural features and potential biological activities. Its unique combination of pyrazol and thiazol rings, along with phenyl groups, contributes to its distinct chemical properties and applications.
Properties
IUPAC Name |
(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-18-16(25-19(24)20-18)11-14-12-22(15-9-5-2-6-10-15)21-17(14)13-7-3-1-4-8-13/h1-12H,(H,20,23,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXLSKYAVUMAON-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)NC(=S)S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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